N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound consists of a triazoloquinoxaline core with a methoxyphenyl substituent, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :
Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core.
Formation of the Triazoloquinoxaline Core: The 2,3-dichloroquinoxaline is then reacted with thiosemicarbazide to form the triazoloquinoxaline core.
Substitution Reaction: The final step involves the substitution of the chlorine atom with the 2-methoxyphenylamine to yield this compound.
Chemical Reactions Analysis
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications :
Anticancer Research: The compound has shown promising anticancer activity by inhibiting the growth of various cancer cell lines, including MDA-MB 231 and HepG2
Antiviral and Antimicrobial Research: It has demonstrated antiviral and antimicrobial activities, making it a potential candidate for the development of new antiviral and antimicrobial agents.
Molecular Docking Studies: The compound has been used in molecular docking studies to predict its binding affinity towards various biological targets, such as the A2B receptor and VEGFR-2 kinase
Mechanism of Action
Comparison with Similar Compounds
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as :
N-(4-(4,5-dihydro-5-phenylisoxazol-3-yl)phenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: This compound has a different substituent on the triazoloquinoxaline core, which may result in different biological activities.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a similar triazoloquinoxaline core but differ in their substituents and biological activities.
This compound stands out due to its unique combination of a methoxyphenyl group and a triazoloquinoxaline core, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N5O |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H13N5O/c1-22-14-9-5-3-7-12(14)19-15-16-20-17-10-21(16)13-8-4-2-6-11(13)18-15/h2-10H,1H3,(H,18,19) |
InChI Key |
VWDRHDXMEZIEHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N4C2=NN=C4 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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